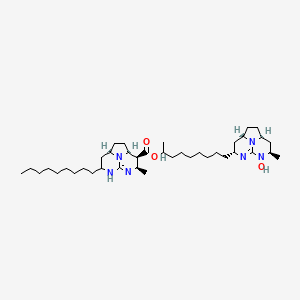
Batzelladine G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Batzelladine G is a polycyclic guanidine alkaloid isolated from marine sponges, particularly those belonging to the Poecilosclerida order . These compounds are known for their complex structures and significant biological activities, making them a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of batzelladine G involves multiple steps, including the construction of its tricyclic guanidinium core. One common synthetic route involves the use of a [4+2] annulation approach, combining vinyl carbodiimides with N-alkyl imines . This method allows for the precise control of stereochemistry around the tricyclic skeleton
Analyse Des Réactions Chimiques
Batzelladine G undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction may yield amine-functionalized products .
Applications De Recherche Scientifique
Batzelladine G has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of batzelladine G involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways are still under investigation, but its guanidinium core is believed to play a crucial role in its bioactivity .
Comparaison Avec Des Composés Similaires
Batzelladine G is part of a larger family of polycyclic guanidine alkaloids, which includes compounds like batzelladine A, B, C, and D . These compounds share similar structural features but differ in their side chains and stereochemistry. This compound is unique due to its specific tricyclic guanidinium core and the particular arrangement of its functional groups . Other similar compounds include crambescidins and netamines, which also exhibit significant biological activities .
Propriétés
Numéro CAS |
188112-84-7 |
|---|---|
Formule moléculaire |
C39H68N6O3 |
Poids moléculaire |
669.0 g/mol |
Nom IUPAC |
9-[(1S,4S,6R,10R)-9-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]nonan-2-yl (1S,4S,5S,6R)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |
InChI |
InChI=1S/C39H68N6O3/c1-5-6-7-8-9-12-15-18-30-25-34-22-23-35-36(29(4)40-38(41-30)44(34)35)37(46)48-28(3)17-14-11-10-13-16-19-31-26-33-21-20-32-24-27(2)45(47)39(42-31)43(32)33/h27-36,47H,5-26H2,1-4H3,(H,40,41)/t27-,28?,29-,30?,31-,32+,33+,34+,35+,36+/m1/s1 |
Clé InChI |
FMRPIQGALIIBOX-QHMCLULKSA-N |
SMILES isomérique |
CCCCCCCCCC1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)OC(C)CCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N4)N([C@@H](C6)C)O)C)N1 |
SMILES canonique |
CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCCCC4CC5CCC6N5C(=N4)N(C(C6)C)O)C)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















